2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making it useful in the development of organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline and thiazole rings can intercalate with DNA, disrupting replication and transcription processes . The trifluoromethyl group enhances the compound’s binding affinity to proteins and enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment.
Uniqueness
2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide is unique due to its combination of a quinoline core, thiazole ring, and trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C27H18F3N3OS |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H18F3N3OS/c28-27(29,30)19-10-6-7-17(13-19)14-20-16-31-26(35-20)33-25(34)22-15-24(18-8-2-1-3-9-18)32-23-12-5-4-11-21(22)23/h1-13,15-16H,14H2,(H,31,33,34) |
InChI Key |
KVXJKLGUDBWQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)CC5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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